molecular formula C9H10O2 B1676413 3-Ethoxybenzaldehyde CAS No. 22924-15-8

3-Ethoxybenzaldehyde

Cat. No. B1676413
CAS RN: 22924-15-8
M. Wt: 150.17 g/mol
InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 3-hydroxybenzaldehyde (5.6 g, 46 mmol) and 1-iodoethane (10.7 g, 69 mmol) in DMSO (25 mL) and warm to 80° C. Treat with of cesium carbonate (22.4 g, 69 mmol) in portions. During the addition the temperature begin to rise so the bath is removed. Stir the reaction at 80° C. for 1 hour, pour into 200 mL brine and extract twice with 150 mL diethyl ether. Wash the combine extracts twice with 200 mL brine, dry over MgSO4 and concentrate under vacuum to give an oil. Purification by chromatography (SiO2; 2.5% EtOAc in hexanes) affords 5.73 g (38 mmol; 83%) of the title compound as an oil: 1H NMR (CDCl3) 9.94 (s, 1H), 7.42–7.41 (m, 2H), 7.36–7.35 (m, 1H), 7.16–7.13 (m, 1H), 4.10–4.04 (q, 2H), 1.64–1.40 (t, 3H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].I[CH2:11][CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.[Cl-].[Na+].O>[CH2:11]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH3:12] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
10.7 g
Type
reactant
Smiles
ICC
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extract twice with 150 mL diethyl ether
WASH
Type
WASH
Details
Wash the combine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2; 2.5% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.